Vinylamine

Beschreibung

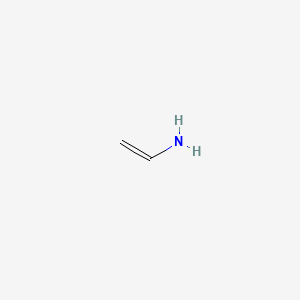

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKPFRHYYNDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26336-38-9 | |

| Record name | Poly(vinylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2075053 | |

| Record name | Vinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-67-9, 26336-38-9 | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyleneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(vinylamine) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenamine, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethenamine, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57U1A0H6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Computational Analysis of Vinylamine Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylamine (ethenamine), the simplest enamine, serves as a fundamental model for understanding the conformational preferences and electronic properties of a crucial class of organic intermediates. Its conformational landscape, governed by the interplay of the vinyl group and the amino group, dictates its reactivity and potential interactions in larger molecular systems. This technical guide provides an in-depth overview of the computational analysis of this compound's conformation, detailing the theoretical methodologies, presenting key quantitative data, and outlining a systematic workflow for such investigations. This information is critical for researchers in computational chemistry, medicinal chemistry, and materials science who seek to model and predict the behavior of molecules containing the enamine motif.

Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from two key motions: inversion at the nitrogen atom and rotation about the carbon-nitrogen (C-N) single bond. Computational studies have established that the equilibrium structure of this compound is non-planar, with a pyramidal nitrogen center.[1]

Nitrogen Inversion

The inversion of the amino group through a planar transition state is a key conformational process in this compound. The energy barrier for this inversion has been a subject of both experimental and theoretical investigations.

Table 1: Nitrogen Inversion Barrier of this compound

| Computational Method/Experimental Technique | Basis Set | Inversion Barrier (kcal/mol) | Reference |

| Microwave Spectroscopy (Semirigid-bender analysis) | - | ~1.1 (390 cm⁻¹) | [1] |

| Density Functional Theory (DFT) - B3LYP | 6-311+G** | 0.5 | [1] |

| Møller-Plesset Perturbation Theory (MP2) | - | 1.6 | [1] |

C-N Bond Rotation

Rotation around the C-N bond in this compound leads to different conformers, which can be broadly classified as syn and anti (or cis and trans), depending on the relative orientation of the vinyl group and the amino hydrogens. The determination of the relative energies of these conformers and the energy barriers separating them is crucial for a complete understanding of this compound's potential energy surface.

Table 2: Template for Relative Energies and Rotational Barriers of this compound Conformers

| Conformer/Transition State | Dihedral Angle (H-C=C-N) | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| syn (planar) | 0° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |

| anti (planar) | 180° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |

| Transition State (Rotation) | ~90° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |

| Non-planar Ground State | Calculated Value | e.g., B3LYP | e.g., 6-311++G(d,p) | 0.0 (Reference) |

Experimental Protocols: Computational Methodology

The following section details a comprehensive protocol for the computational analysis of this compound's conformational space using widely adopted quantum chemical methods.

Software and Hardware

-

Quantum Chemistry Software: A robust computational chemistry package such as Gaussian, ORCA, or Q-Chem is required.

-

Molecular Visualization Software: A program like GaussView, Avogadro, or Chemcraft is essential for building input structures and analyzing output files.

-

Hardware: Access to a high-performance computing (HPC) cluster is recommended for timely completion of calculations, especially with larger basis sets and higher levels of theory.

Initial Structure Preparation

-

Build the this compound Molecule: Construct the 3D structure of this compound using a molecular builder. Define the correct atom types and initial bond lengths and angles.

-

Define Initial Conformations: To explore the rotational profile, create initial structures for the key conformers (e.g., syn and anti) by setting the H-C=C-N dihedral angle to approximately 0° and 180°, respectively.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of a given conformer.

-

Select Level of Theory and Basis Set:

-

Density Functional Theory (DFT): The B3LYP functional is a widely used and well-benchmarked choice for organic molecules.

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good level of electron correlation and is often used for benchmarking DFT results.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is recommended for accurate results.

-

-

Perform the Optimization: Submit a geometry optimization calculation for each initial conformer. The software will iteratively adjust the molecular geometry to minimize the electronic energy.

-

Convergence Criteria: Ensure that the optimization converges to a true minimum. This is typically indicated by the software's convergence flags and very small forces on the atoms.

Frequency Analysis

A frequency calculation should be performed on each optimized geometry to characterize the nature of the stationary point.

-

Perform the Calculation: Using the optimized geometry, run a frequency calculation at the same level of theory and basis set.

-

Analyze the Frequencies:

-

Minimum Energy Conformer: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.

-

Transition State: A first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., rotation around the C-N bond).

-

-

Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which should be added to the electronic energy for more accurate relative energy comparisons.

Transition State Search

To determine the rotational barrier, the transition state for the interconversion of conformers must be located.

-

Initial Guess: The initial geometry for the transition state search can often be estimated by setting the dihedral angle of interest to a value halfway between the two minima (e.g., ~90° for C-N rotation).

-

Transition State Optimization: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the Opt=TS keyword in Gaussian). The algorithm will attempt to locate the saddle point on the potential energy surface.

-

Verify the Transition State: Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency. An Intrinsic Reaction Coordinate (IRC) calculation can also be performed to verify that the transition state connects the desired minima.

Calculation of Relative Energies

The relative energies of the conformers and the rotational barriers can be calculated from the final electronic energies (corrected for ZPVE).

-

Relative Conformer Energy: ΔE = E(conformer) - E(global minimum)

-

Rotational Barrier: ΔE‡ = E(transition state) - E(reactant conformer)

Visualization of the Computational Workflow

The logical flow of a computational conformational analysis can be visualized to provide a clear overview of the process. The following diagram, generated using the DOT language, illustrates the key steps and their relationships.

Conclusion

The computational analysis of this compound's conformation provides valuable insights into its structural preferences and energetic landscape. While experimental data on the nitrogen inversion barrier is available and has been corroborated by theoretical calculations, a detailed quantitative picture of the rotational energy surface requires further dedicated computational studies. The protocols and workflow outlined in this guide offer a systematic approach for researchers to perform such analyses, not only for this compound but also for a wide range of related molecules. A thorough understanding of these conformational properties is paramount for the rational design of novel chemical entities with desired functionalities in drug discovery and materials science.

References

An In-depth Technical Guide to the Molecular Orbital Energy Levels of Vinylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the molecular orbital (MO) energy levels of vinylamine (ethenamine). This compound serves as a fundamental model for understanding the electronic structure of enamines, a class of compounds with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity and designing novel chemical entities. This guide presents both computational and experimental data, details the methodologies for their determination, and illustrates the logical relationships governing this compound's reactivity through the lens of Frontier Molecular Orbital (FMO) theory.

Introduction to this compound's Electronic Structure

This compound (C₂H₅N) is the simplest enamine, characterized by an amino group attached to a carbon-carbon double bond. This arrangement leads to a π-conjugated system where the nitrogen lone pair interacts with the π-electrons of the double bond. This interaction has a profound effect on the molecule's electronic properties and reactivity, which can be quantitatively described by its molecular orbital energy levels. The energies of these orbitals, particularly the HOMO and LUMO, dictate the molecule's behavior as an electron donor or acceptor in chemical reactions.

Molecular Orbital Energy Levels of this compound

The molecular orbital energy levels of this compound have been extensively studied using computational quantum chemistry methods. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides a collection of calculated data using various levels of theory and basis sets.[1][2][3]

Quantitative Data Summary

The following table summarizes the calculated molecular orbital energies for this compound. These values, obtained from the CCCBDB, are presented in Hartrees and electron volts (eV) for ease of comparison. The data corresponds to calculations performed at the G3//B3LYP level of theory, a robust and widely used computational method.

| Orbital Number | Symmetry | Occupancy | Energy (Hartree) | Energy (eV) |

| 1 | a' | 2 | -15.552 | -423.2 |

| 2 | a' | 2 | -11.278 | -306.9 |

| 3 | a' | 2 | -1.143 | -31.1 |

| 4 | a' | 2 | -0.821 | -22.3 |

| 5 | a' | 2 | -0.635 | -17.3 |

| 6 | a" | 2 | -0.569 | -15.5 |

| 7 | a' | 2 | -0.528 | -14.4 |

| 8 | a' | 2 | -0.428 | -11.6 |

| 9 | a" | 2 | -0.329 | -9.0 |

| 10 (HOMO) | a' | 2 | -0.321 | -8.7 |

| 11 (LUMO) | a" | 0 | 0.076 | 2.1 |

| 12 | a' | 0 | 0.165 | 4.5 |

| 13 | a" | 0 | 0.223 | 6.1 |

| 14 | a' | 0 | 0.298 | 8.1 |

| 15 | a' | 0 | 0.354 | 9.6 |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[2]

The HOMO is the highest energy orbital containing electrons, and its energy is an indicator of the molecule's ability to donate electrons. The LUMO is the lowest energy orbital without electrons, and its energy reflects the molecule's ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the calculated HOMO-LUMO gap is approximately 10.8 eV.

Experimental Determination of Molecular Orbital Energy Levels

The energy levels of molecular orbitals can be experimentally determined using various spectroscopic techniques, with Ultraviolet Photoelectron Spectroscopy (UPS) being one of the most direct methods.

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the binding energies of valence electrons in this compound, which, according to Koopmans' theorem, approximate the negative of the orbital energies.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber. This compound can be generated through the pyrolysis of a suitable precursor, such as cyclobutylamine.[4]

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

-

Photoelectron Ejection: The incident photons cause the ejection of valence electrons from the this compound molecules.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the following equation: BE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

-

Spectrum Generation: A plot of the number of photoelectrons versus their binding energy generates the photoelectron spectrum. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.

The obtained binding energies provide experimental values for the energies of the occupied molecular orbitals.

Reactivity and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity based on the interaction of the HOMO and LUMO.[5][6][7][8] The shapes and energies of these frontier orbitals in this compound provide significant insights into its chemical behavior.

Logical Relationship of FMOs in Electrophilic Attack

The HOMO of this compound is primarily localized on the nitrogen atom and the α-carbon of the vinyl group, reflecting the contribution of the nitrogen lone pair to the π-system. This indicates that these sites are the most nucleophilic and susceptible to attack by electrophiles.

Caption: FMO diagram illustrating electrophilic attack on this compound.

Logical Relationship of FMOs in Reactions with Nucleophiles

Conversely, the LUMO of this compound is an antibonding π* orbital with significant coefficients on the carbon atoms of the double bond. This suggests that in reactions with strong nucleophiles, these carbon atoms are the most likely sites of attack.

Caption: FMO diagram illustrating nucleophilic attack on this compound.

Conclusion

The molecular orbital energy levels of this compound provide a quantitative foundation for understanding its electronic structure and chemical reactivity. The data, obtainable through both computational modeling and experimental techniques like photoelectron spectroscopy, consistently show the influence of the nitrogen lone pair on the π-system. The application of Frontier Molecular Orbital theory, focusing on the HOMO and LUMO, offers a predictive framework for the regioselectivity of reactions involving this compound. This in-depth understanding is invaluable for professionals in drug development and chemical synthesis who utilize enamine chemistry to construct complex molecular architectures.

References

- 1. catalog.data.gov [catalog.data.gov]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. CCCBDB introduction navigation [cccbdb.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of the Vinylamine Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylamine (CH₂=CHNH₂), the simplest enamine, is a molecule of significant interest in organic chemistry, astrophysics, and polymer science. However, its inherent instability makes it challenging to isolate and characterize. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to study the this compound monomer in the gas phase. It details the experimental protocols for its generation and analysis using microwave, infrared, and ultraviolet spectroscopy, presenting key quantitative data in structured tables for easy reference. Furthermore, this guide includes diagrams illustrating the experimental workflow and the logical relationships in its spectroscopic analysis, offering a thorough resource for researchers in the field.

Introduction

This compound serves as a crucial intermediate in various chemical reactions and is a fundamental building block for polymers. Its reactivity and transient nature necessitate the use of specialized techniques for its characterization. Spectroscopic methods, particularly in the gas phase where intermolecular interactions are minimized, have been instrumental in elucidating its molecular structure, vibrational modes, and electronic properties. This guide synthesizes the findings from key spectroscopic studies to provide a detailed understanding of the this compound monomer.

Generation of this compound Monomer for Spectroscopic Studies

Due to its instability, this compound is typically generated in situ for spectroscopic analysis. The most common method is through the pyrolysis of a suitable precursor, immediately followed by spectroscopic measurement.

Experimental Protocol: Gas-Phase Synthesis via Pyrolysis

-

Precursor Selection: Ethylamine (B1201723) (CH₃CH₂NH₂) or cyclobutylamine (B51885) (c-C₄H₇NH₂) are commonly used precursors.

-

Pyrolysis Setup: The precursor is passed through a heated quartz tube. For instance, ethylamine can be pyrolyzed at approximately 900°C.[1]

-

Flow System: A continuous flow system is employed where the precursor is introduced at a controlled rate, pyrolyzed, and the products are immediately directed into the absorption cell of the spectrometer.

-

Pressure and Temperature Control: The system is maintained under vacuum, and the temperature of the pyrolysis zone is carefully controlled to optimize the yield of the this compound monomer and minimize decomposition into smaller fragments.

-

Trapping (Optional): In some experimental setups, the pyrolysis products can be partially trapped at low temperatures (e.g., dry ice) for subsequent analysis, although co-trapping of other products is a consideration.[1]

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, allowing for the determination of molecular geometry, bond lengths, and electric dipole moments.

Experimental Protocol: Microwave Spectroscopy

-

Spectrometer: A conventional Stark-modulated microwave spectrometer is typically used.[1] This involves applying a square-wave electric field (Stark field) to the gas sample, which modulates the rotational transition frequencies and aids in their assignment.

-

Absorption Cell: The pyrolyzed gas mixture is passed through a parallel plate absorption cell.

-

Frequency Range: The microwave radiation is swept over a range of frequencies to observe the rotational transitions.

-

Data Acquisition: The absorption of microwave radiation is detected and recorded as a function of frequency. The Stark effect is used to distinguish rotational transitions from other spectral features and to determine the electric dipole moment.

Quantitative Data from Microwave Spectroscopy

The analysis of the microwave spectrum of this compound has yielded precise molecular constants.

| Parameter | Value | Reference |

| Rotational Constants | ||

| A | 49983.3 MHz | [2] |

| B | 9946.8 MHz | [2] |

| C | 8295.1 MHz | [2] |

| Centrifugal Distortion Constants | ||

| DJ | 0.010 MHz | [2] |

| DJK | -0.14 MHz | [2] |

| Electric Dipole Moment | ||

| µa | 1.05 D | [2] |

| µb | 0.70 D | [2] |

| µtotal | 1.26 D | [2] |

| Structural Parameters | ||

| r(C-N) | 1.40 Å | [2] |

| ∠CCN | 125° | [2] |

| Inversion State Energy | ||

| ΔE (Ground to 1st excited) | ~65 cm-1 | [2] |

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. For this compound, gas-phase IR spectroscopy is essential to study its fundamental vibrational frequencies without solvent effects.

Experimental Protocol: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

-

Spectrometer: A high-resolution Fourier-transform infrared (FTIR) spectrometer is used.

-

Gas Cell: The products of pyrolysis are directed into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). A multi-pass gas cell can be used to increase the effective path length and enhance the absorption signals of the transient species.

-

Data Acquisition: An interferogram is recorded and then Fourier-transformed to obtain the infrared spectrum. A background spectrum of the empty cell or the carrier gas is subtracted to obtain the spectrum of the sample.

-

Resolution: High resolution (e.g., 0.002 cm⁻¹) is often necessary to resolve the rovibrational structure of the absorption bands.[3]

Quantitative Data from Infrared Spectroscopy

The infrared spectrum of this compound reveals a number of fundamental vibrational modes.

| Frequency (cm⁻¹) | Assignment |

| 3400-3500 | NH₂ asymmetric stretch |

| 3300-3400 | NH₂ symmetric stretch |

| ~1650 | C=C stretch |

| ~1600 | NH₂ scissoring |

| 1200-1400 | C-N stretch, CH₂ wagging/twisting |

| 900-1000 | CH out-of-plane bend |

| 600-800 | NH₂ wagging |

| 250-750 | Far-infrared region with several vibration-rotation bands |

Note: The exact frequencies can vary slightly between different studies and are often reported as the center of the vibration-rotation band.

Ultraviolet Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectrum of this compound has been recorded in the gas phase.

Experimental Findings

The UV absorption spectrum of this compound has been observed in the wavelength region of 235-279 nm, showing 20 vibronically resolved bands.[2] This corresponds to electronic transitions from the ground state to an electronically excited state. The observed electronic excitation energy is noted to be about 2 eV lower than what was predicted by some ab initio calculations.[2]

Photoelectron Spectroscopy

Theoretical Predictions

Ab initio molecular orbital calculations have been used to predict the photoelectron spectrum of this compound. These calculations help in understanding the relative energies of the molecular orbitals and how they are affected by the molecular geometry. The highest occupied molecular orbital (HOMO) is expected to be a π-type orbital with significant contribution from the nitrogen lone pair.

Conclusion

The spectroscopic characterization of the this compound monomer has provided invaluable data on its fundamental molecular properties. Through the combined application of microwave, infrared, and ultraviolet spectroscopy, researchers have been able to determine its structure, vibrational modes, and electronic transitions despite its inherent instability. The experimental protocols and quantitative data summarized in this guide serve as a foundational resource for scientists and researchers working with enamines and other transient molecular species. Future work, particularly obtaining high-resolution experimental photoelectron spectra, will further enhance our understanding of the electronic structure of this important molecule.

References

An In-depth Technical Guide to the Infrared Spectrum of the Vinylamine Functional Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of the vinylamine functional group. This compound and its derivatives, also known as enamines, are important intermediates in organic synthesis and are present in various bioactive molecules. Understanding their IR spectral features is crucial for their identification, characterization, and in-process monitoring during chemical reactions. This guide summarizes the key vibrational modes, presents quantitative data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and provides a logical framework for spectral interpretation.

Core Vibrational Modes of the this compound Functional Group

The infrared spectrum of a compound containing a this compound functional group is characterized by the vibrational modes of its constituent parts: the amine group (-NH₂) and the vinyl group (-CH=CH₂). The key vibrational modes to consider are:

-

N-H Stretching: Primary amines exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. These bands are typically found in the 3500-3300 cm⁻¹ region.[1][2][3][4] Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the vinyl group gives rise to a characteristic absorption band. In enamines, this band is typically observed in the range of 1680-1620 cm⁻¹.[5] Its intensity can vary depending on the substitution pattern and conjugation.

-

N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH₂ group results in a band of medium to strong intensity. For primary amines, this absorption is typically found in the 1650-1580 cm⁻¹ region.[1][4]

-

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is also a key indicator. For aliphatic amines, this band appears in the 1250-1020 cm⁻¹ range.[1][4]

-

N-H Wagging: Out-of-plane bending of the N-H bonds, often referred to as N-H wagging, gives rise to a broad band in the 910-665 cm⁻¹ region for primary and secondary amines.[1][4]

Quantitative Infrared Absorption Data

The following table summarizes the characteristic IR absorption frequencies for the this compound functional group, compiled from experimental data for this compound and typical ranges for related compounds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric N-H Stretch | 3500 - 3400 | Medium | Two bands are typically observed for primary amines.[1][2][3][4] |

| Symmetric N-H Stretch | 3400 - 3300 | Medium | Two bands are typically observed for primary amines.[1][2][3][4] |

| =C-H Stretch | 3100 - 3000 | Medium | Characteristic of vinylic C-H bonds. |

| C=C Stretch | 1680 - 1620 | Variable | The position and intensity are sensitive to substitution and conjugation. For a specific enamine, a C=C stretch has been reported at 1677 cm⁻¹.[5] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Can sometimes overlap with the C=C stretching band.[1][4] |

| C-N Stretch | 1250 - 1020 | Medium | For aliphatic-like C-N bonds.[1][4] |

| N-H Wagging | 910 - 665 | Broad, Strong | Out-of-plane bending of the N-H bonds.[1][4] |

| =C-H Bend (Out-of-plane) | 1000 - 800 | Strong | The exact position depends on the substitution pattern of the double bond. |

Experimental Protocol for Infrared Spectroscopy of this compound Derivatives

Given that this compound and some of its simple derivatives can be unstable and sensitive to air and moisture, care must be taken during sample preparation and spectral acquisition. The following protocol outlines a general procedure for obtaining a high-quality IR spectrum.

1. Sample Preparation (Handling Air-Sensitive Compounds):

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.

-

Solvent Selection: If a solution is to be analyzed, use a dry, aprotic solvent that has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride, chloroform, or dichloromethane). Ensure the solvent is thoroughly dried over a suitable drying agent.

-

Neat Liquids: If the this compound derivative is a liquid, it can be analyzed as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). This should be prepared in a glove box.

-

Solids: For solid samples, a Nujol mull can be prepared. The solid should be finely ground with a small amount of Nujol (mineral oil) in a mortar and pestle under an inert atmosphere. The resulting paste is then pressed between two salt plates.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and rapid data acquisition capabilities.

-

ATR-FTIR: For air-sensitive samples, Attenuated Total Reflectance (ATR)-FTIR is a highly suitable technique as it requires minimal sample preparation and reduces exposure to the atmosphere. A small drop of the liquid or a small amount of the solid is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) and the purged spectrometer should be recorded before introducing the sample. This will be automatically subtracted from the sample spectrum.

-

Spectral Range: The spectrum should be recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Data Processing: The final spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers.

Logical Relationships in IR Spectral Interpretation

The presence of a this compound functional group can be confirmed by a systematic analysis of the IR spectrum. The following diagram illustrates the logical workflow for identifying the key characteristic bands.

This decision-making flow chart guides the analyst through a step-by-step confirmation process. The presence of all the key vibrational bands provides strong evidence for the existence of the this compound moiety in the sample. The absence of one or more of these key bands would suggest the absence of this functional group or a significantly altered chemical environment.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. analyzetest.com [analyzetest.com]

- 5. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopy of Vinylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of vinylamine. Due to the inherent instability of this compound, experimental NMR data for the isolated compound is scarce. Therefore, this document compiles and presents predicted NMR data from computational studies, supplemented with experimental data from closely related and more stable vinyl derivatives, such as N-vinylformamide and N-vinylacetamide. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with enamines and related vinyl compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for this compound have been predicted using computational methods, such as Density Functional Theory (DFT) and ab initio calculations.[1][2] These predictions provide valuable estimates for the resonance frequencies of the different nuclei in the molecule. For comparative purposes, experimental data for N-vinylformamide and N-vinylacetamide are also provided.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (N-Vinylformamide) | Experimental Chemical Shift (N-Vinylacetamide) |

| Hα | ~6.5 - 7.0 | ~6.5 - 7.2 | ~6.8 - 7.3 |

| Hβ (cis to NH₂) | ~4.2 - 4.5 | ~4.3 - 4.6 | ~4.2 - 4.5 |

| Hβ' (trans to NH₂) | ~4.0 - 4.3 | ~4.0 - 4.3 | ~3.9 - 4.2 |

| NH₂ | Highly variable (broad) | ~8.0 - 8.5 (NH) | ~8.5 - 9.0 (NH) |

Note: The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature, and often appears as a broad singlet.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (N-Vinylformamide) | Experimental Chemical Shift (N-Vinylacetamide) |

| Cα | ~140 - 145 | ~130 - 135 | ~130 - 135 |

| Cβ | ~85 - 90 | ~95 - 100 | ~90 - 95 |

Predicted and Representative Coupling Constants

The spin-spin coupling constants (J-couplings) are crucial for determining the connectivity and stereochemistry of a molecule. Below are the predicted H-H coupling constants for this compound and typical experimental values observed in related vinyl systems.

Table 3: Predicted and Representative H-H Coupling Constants (J) in Hz

| Coupling | Predicted Value (this compound) | Typical Experimental Value |

| ²J (Hβ - Hβ') (geminal) | ~1.5 - 2.5 | 0.5 - 3.0 |

| ³J (Hα - Hβ, cis) | ~7.0 - 9.0 | 6.0 - 12.0 |

| ³J (Hα - Hβ', trans) | ~14.0 - 16.0 | 12.0 - 18.0 |

| ³J (Hα - NH) | Variable | Not typically observed due to exchange |

| ³J (Hβ/Hβ' - NH) | Variable | Not typically observed due to exchange |

Experimental Protocols

Obtaining high-quality NMR spectra of volatile and potentially air-sensitive compounds like this compound requires specific sample preparation and experimental setup.[4][5][6][7][8]

Sample Preparation for a Volatile and Air-Sensitive Liquid

-

Solvent Selection: Choose a deuterated solvent that is compatible with the analyte and will not obscure key signals. For this compound, aprotic solvents such as benzene-d₆ or THF-d₈ are suitable. The solvent should be thoroughly dried and degassed prior to use.[4]

-

Sample Handling: Due to its volatility and air-sensitivity, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[7][8]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration may be necessary.

-

NMR Tube: Use a high-quality NMR tube with a sealable cap, such as a J. Young's tube, to prevent evaporation and exposure to the atmosphere.[5]

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.

NMR Spectrometer Parameters

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through shimming to obtain sharp spectral lines.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Decoupling: Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Pulse Angle: A 45-90° pulse angle is common.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer delays (5 x T₁) are necessary.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

-

Visualization of the this compound Spin System

The following diagram illustrates the structure of this compound and the key proton-proton coupling interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.

References

- 1. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

Unveiling the Electronic Landscape of Vinylamine: A UV-Vis Absorption Spectrum Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of vinylamine (ethenamine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its electronic transitions, summarizes available spectral data, and presents a generalized experimental protocol for the analysis of this and similar unstable compounds.

Introduction: The Significance of this compound's Electronic Structure

This compound (C₂H₅N) represents the simplest enamine, a class of compounds characterized by a C=C double bond adjacent to a nitrogen atom. This structural motif is a key functional group in various organic reactions and a building block for more complex molecules. The lone pair of electrons on the nitrogen atom conjugates with the π-system of the double bond, giving enamines unique electronic properties and reactivity.

UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, we can identify the electronic transitions between different energy levels. For this compound, the key transitions involve the promotion of electrons from non-bonding (n) and π bonding molecular orbitals to π* antibonding molecular orbitals. Understanding these transitions provides insight into the molecule's stability, reactivity, and potential for chromophoric behavior in larger systems.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is primarily governed by two types of electronic transitions: π → π* and n → π*.

-

π → π Transition:* This transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. This is typically a high-energy transition, resulting in a strong absorption band (high molar absorptivity, ε). The conjugation between the C=C double bond and the nitrogen lone pair lowers the energy gap for this transition compared to an isolated alkene.

-

n → π Transition:* This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding molecular orbital. This is generally a lower-energy, forbidden transition, leading to a weaker absorption band (low molar absorptivity, ε) at a longer wavelength compared to the π → π* transition.

The planarity of the molecule is crucial for effective conjugation. While this compound is predicted to have a non-planar equilibrium structure, the energy barrier for inversion is relatively low, allowing for significant π-n conjugation.[1]

Quantitative UV-Vis Spectral Data

Direct experimental data for the UV-Vis spectrum of this compound in solution is scarce in the literature, likely due to its inherent instability.[1] However, gas-phase studies and data from structurally similar, more stable compounds provide valuable insights.

The gas-phase UV absorption spectrum of this compound shows a series of vibronically resolved bands in the region of 235–279 nm .[1] This corresponds to the high-energy absorption expected for its electronic transitions.

For illustrative purposes, the following table includes data for N-vinylformamide, a stable analog of this compound, to provide a reference for the expected absorption in a polar solvent.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| This compound | Gas Phase | 235 - 279 | Not Reported | [1] |

| N-Vinylformamide | Methanol | 225 | Not Reported | ChemicalBook |

Note: Data for N-vinylformamide is provided as a proxy for a simple enamine system in a polar solvent.

Experimental Protocol: UV-Vis Spectroscopy of an Unstable Amine

Given the instability of this compound, a carefully designed experimental protocol is required. The following is a generalized procedure suitable for obtaining the UV-Vis spectrum of a volatile and potentially unstable compound like this compound.

4.1. Materials and Reagents

-

Spectrophotometer-grade solvent (e.g., hexane, acetonitrile, ethanol)

-

High-purity this compound (freshly prepared or purified)

-

Quartz cuvettes with airtight stoppers (1 cm path length)

-

Gas-tight syringes

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware

4.2. Workflow

References

An In-depth Technical Guide to the Synthesis of Stable Vinylamine Precursors for Research

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylamines, or enamines, are highly versatile intermediates in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules. However, their inherent instability often limits their direct application in multi-step syntheses and drug development. This technical guide provides a comprehensive overview of modern strategies for the synthesis of stable vinylamine precursors. It details robust synthetic protocols for key classes of stabilized vinylamines, including β-enaminones, N-acylenamines, and vinylogous urethanes. The guide presents quantitative data in structured tables for ease of comparison and includes detailed experimental methodologies. Furthermore, it visualizes synthetic workflows using Graphviz diagrams to provide clear, logical process flows for researchers. This document aims to serve as a practical resource for chemists seeking to incorporate these valuable building blocks into their research and development programs.

Introduction: Overcoming the Instability of Vinylamines

Vinylamines are analogues of enols and possess a nucleophilic α-carbon, making them valuable synthons for C-C bond formation. However, the parent this compound and its simple alkylated derivatives are prone to tautomerization to the more stable imine form and are susceptible to hydrolysis. This instability necessitates the use of precursors where the enamine moiety is stabilized, typically through conjugation with an electron-withdrawing group. This guide focuses on the synthesis and application of such stable precursors, which can be readily handled, purified, and stored.

The primary strategies for stabilizing vinylamines involve:

-

N-Acylation: Introduction of an acyl group on the nitrogen atom delocalizes the nitrogen lone pair into the carbonyl group, reducing the electron density of the double bond and thus its susceptibility to protonation.

-

Conjugation with a β-Carbonyl Group: In β-enaminones and β-enaminoesters, the enamine double bond is part of a conjugated system with a carbonyl group, which provides significant resonance stabilization.

-

Vinylogous Systems: In vinylogous urethanes and amides, the enamine is part of an extended conjugated system, which imparts considerable stability.

Synthesis of β-Enaminones and β-Enamino Esters

β-Enaminones and their ester analogues are among the most widely used stable this compound precursors due to their ease of synthesis and versatile reactivity.[1] They are typically prepared by the condensation of β-dicarbonyl compounds with primary or secondary amines.

Catalyst-Free Condensation

A straightforward and environmentally friendly method involves the direct reaction of β-dicarbonyl compounds with amines at elevated temperatures without a catalyst or solvent.[2]

Experimental Protocol: Catalyst and Solvent-Free Synthesis of β-Enaminones [2]

-

A mixture of an aromatic amine (1 mmol) and a β-dicarbonyl compound (1 mmol) is heated at 120 °C in a sealed vessel.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is washed with a small amount of cold diethyl ether and then recrystallized from ethanol (B145695) to afford the pure β-enaminone.

Catalyzed Condensation

Various catalysts can be employed to facilitate the reaction under milder conditions, often at room temperature and with higher yields.[3] Catalysts such as gold(I)/silver(I) complexes, ferric(III) ammonium (B1175870) nitrate, and cobalt(II) chloride have proven effective.[3][4]

Experimental Protocol: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones [4]

-

In a reaction vial, [(PPh₃)AuCl] (0.03 mmol) and AgOTf (0.03 mmol) are mixed with the 1,3-dicarbonyl compound (3 mmol) and stirred at room temperature for 5 minutes.

-

The amine (3 mmol) is then added to the stirring mixture.

-

The reaction is monitored by TLC.

-

After completion, the residue is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for β-Enaminone Synthesis

| Entry | β-Dicarbonyl Compound | Amine | Method | Catalyst | Yield (%) | Reference |

| 1 | Acetylacetone | Aniline | Solvent-Free | None | 95 | [2] |

| 2 | Ethyl Acetoacetate (B1235776) | Benzylamine | Solvent-Free | [(PPh₃)AuCl]/AgOTf | 98 | [4] |

| 3 | Dimedone | p-Toluidine | Solvent-Free | Fe(NO₃)₃·9H₂O | 92 | [3] |

| 4 | Cyclohexane-1,3-dione | Benzohydrazonamide | EtOAc, RT | None | 88 | [1] |

| 5 | Acetylacetone | Aniline | Solvent-Free | CoCl₂ | 95 | [3] |

Workflow for the Synthesis of β-Enaminones

Caption: General workflow for the synthesis of β-enaminones.

Synthesis of N-Acylenamines (N-Vinylamides)

N-Acylenamines, also known as N-vinylamides, are another important class of stable this compound precursors. The N-acyl group effectively stabilizes the enamine moiety. These compounds are valuable in polymerization reactions and as intermediates in the synthesis of various nitrogen-containing heterocycles.[5][6]

Rhodium-Catalyzed C-H Amidation

A modern and efficient method for the synthesis of β-enamine amides involves the Rh(III)-catalyzed amidation of enamide C-H bonds with isocyanates.[5][6]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a β-Enamine Amide [6]

-

To an oven-dried screw-cap vial is added the enamide (0.25 mmol), --INVALID-LINK--₂ (5 mol %), and a stir bar.

-

The vial is sealed and evacuated and backfilled with argon.

-

Dichloroethane (DCE) (1.0 mL) and the isocyanate (0.50 mmol) are added via syringe.

-

The reaction mixture is stirred at 60 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the desired β-enamine amide.

Spectroscopic Data for N-Vinylamides

Characterization of N-vinylamides is crucial for confirming their structure and purity.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-Vinylacetamide | 1.9 (s, 3H), 4.1 (dd, 1H), 4.4 (dd, 1H), 6.7 (dd, 1H), 9.2 (br s, 1H) | 23.0, 91.0, 131.0, 168.0 | [7] |

| N-Methyl-N-vinylacetamide | 2.1 (s, 3H), 2.9 (s, 3H), 4.2 (d, 1H), 4.4 (d, 1H), 6.9 (dd, 1H) | 21.5, 33.0, 95.0, 130.0, 170.0 | [8][9] |

Logical Flow for N-Acylenamine Synthesis and Use

Caption: Synthesis and subsequent applications of N-acylenamines.

Synthesis of Vinylogous Urethanes

Vinylogous urethanes are another class of highly stable and versatile enamine precursors.[10] They are readily prepared from the condensation of acetoacetates with amines.[10] These compounds have found applications in the development of vitrimers, a class of polymers that are both durable and reprocessable.[10][11]

Experimental Protocol: Synthesis of a Vinylogous Urethane (B1682113) [10]

-

Propyl acetoacetate (1 equivalent) and an amine (e.g., butylamine, 1 equivalent) are mixed in a round-bottom flask.

-

The mixture is heated to a specified temperature (e.g., 100-140 °C).

-

The reaction can be monitored by ¹H NMR to follow the disappearance of starting materials and the appearance of the vinylogous urethane product.[10]

-

The water formed during the condensation is removed, for example, by a Dean-Stark apparatus if a solvent is used, or under vacuum.

-

The resulting vinylogous urethane is typically used without further purification, or it can be purified by distillation or chromatography.

Application in Dynamic Covalent Networks

Vinylogous urethanes are key components in the formation of vitrimers due to the dynamic transamination reaction they can undergo at elevated temperatures. This allows for the reprocessing and self-healing of the polymer network.[10][12]

Transamination of Vinylogous Urethanes

Caption: Dynamic exchange in vinylogous urethane networks.

Other Synthetic Approaches

Aza-Baylis-Hillman Reaction

The aza-Baylis-Hillman (aza-BH) reaction provides a route to functionalized allylic amines, which are structurally related to vinylamines.[13] This reaction typically involves the coupling of an imine with an activated alkene in the presence of a nucleophilic catalyst like DABCO or a phosphine.[13][14] The products are valuable intermediates for further synthetic transformations.[15][16]

Stabilization Strategies in a Broader Context

The principles of stabilizing reactive functional groups, as demonstrated for vinylamines, are critical in drug development. General strategies to enhance the stability of drug molecules in biological matrices include pH control, temperature adjustment, the use of inhibitors, and derivatization.[17][18] The synthesis of stable precursors like N-acylenamines and β-enaminones can be viewed as a proactive derivatization strategy to protect a reactive moiety until a later synthetic stage.

Conclusion

The synthesis of stable this compound precursors is a cornerstone for the effective utilization of enamine chemistry in research and development. This guide has detailed several robust and versatile methods for preparing key classes of these precursors, including β-enaminones, N-acylenamines, and vinylogous urethanes. By providing structured data, detailed experimental protocols, and clear visual workflows, this document serves as a practical tool for researchers. The continued development of novel synthetic methods for these valuable building blocks will undoubtedly fuel further innovation in the synthesis of complex molecules, from new materials to life-saving pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates [organic-chemistry.org]

- 6. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Methyl-N-vinylacetamide(3195-78-6) 1H NMR spectrum [chemicalbook.com]

- 9. N-Methyl-N-vinylacetamide | C5H9NO | CID 18530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. users.ugent.be [users.ugent.be]

- 11. Blended vinylogous urethane/urea vitrimers derived from aromatic alcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 14. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct Synthesis of β-Alkyl N-Aryl Aza Baylis-Hillman Adducts via Nitroso-Ene Reaction [organic-chemistry.org]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Laboratory-Scale Synthesis of N-Vinylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylformamide (NVF) is a monomer of significant academic and industrial importance. Its polymer, poly(N-vinylformamide) (PNVF), serves as a key precursor to poly(vinylamine) (PVAm), a linear cationic polymer with primary amino groups. The inherent instability of the this compound monomer makes direct polymerization impractical, thus positioning NVF as a critical intermediate. This technical guide provides an in-depth overview of the principal laboratory-scale methods for the synthesis of N-vinylformamide, focusing on detailed experimental protocols, comparative data, and process workflows. The most common synthetic strategies commence with the formation of N-(1-hydroxyethyl)formamide (HEF) from acetaldehyde (B116499) and formamide, followed by a subsequent elimination reaction to generate the vinyl group.

Core Synthesis Pathways

The laboratory synthesis of NVF is predominantly achieved through three main routes, all originating from the common intermediate, N-(1-hydroxyethyl)formamide (HEF).

-

The Ester-Cracking Route: This is one of the most well-documented methods. HEF is esterified, typically with an anhydride, and the resulting ester is then thermally decomposed (cracked) to yield NVF and an acid byproduct.

-

The Alkoxy Route: In this process, HEF is reacted with an alcohol, most commonly methanol, in the presence of an acid catalyst to form an N-(1-alkoxyethyl)formamide intermediate. This intermediate is subsequently pyrolyzed to produce NVF and the corresponding alcohol, which can be recycled.

-

The Ethylidene Bisformamide Route: This method involves the reaction of HEF with an additional molecule of formamide, usually over a solid acid catalyst, to produce ethylidene bisformamide (BIS). The BIS intermediate is then pyrolyzed at high temperatures to yield NVF and formamide.

The general workflow for these syntheses is depicted below.

chemical properties and reactivity of vinylamine

An In-depth Technical Guide to the Chemical Properties and Reactivity of Vinylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ethenamine), the simplest enamine, is a molecule of significant interest due to its unique structural features and high reactivity. Despite its instability, which complicates its isolation and handling, this compound serves as a crucial intermediate and building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the , including its structure, stability, and spectroscopic signature. Key reaction pathways, such as polymerization, Michael additions, and reactions with electrophiles, are discussed in detail. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the chemistry of this compound and related enamines.

Introduction

This compound (C₂H₅N) is a primary amine characterized by the presence of a vinyl group directly attached to the nitrogen atom.[1] This structural arrangement gives rise to a unique electronic environment where the nitrogen lone pair can delocalize into the π-system of the double bond, influencing its basicity and nucleophilicity.[1] The monomer itself is unstable and readily tautomerizes to its imine isomer, acetaldimine, or undergoes polymerization.[2] Consequently, much of the research has focused on the synthesis and application of its stable polymer, poly(this compound) (PVAm), which is typically produced via the hydrolysis of poly(N-vinylformamide) (PNVF).[2][3] This guide, however, will focus on the intrinsic chemical properties and reactivity of the this compound monomer.

Chemical and Physical Properties

This compound is a colorless to light-colored, flammable liquid with a strong ammonia-like odor.[1] It is soluble in water and acts as a strong base in aqueous solutions.[4]

Structural and Spectroscopic Data

The structural parameters of this compound have been determined by microwave spectroscopy. The molecule adopts a non-planar equilibrium configuration.[5] Key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Ethenamine | [4] |

| Molecular Formula | C₂H₅N | [4] |

| Molecular Weight | 43.07 g/mol | [1] |

| Predicted pKa | ~8.00 | [1] |

| Gas-Phase Proton Affinity | 213.2 ± 2 kcal/mol | [2] |

Table 2: Structural Parameters of this compound from Microwave Spectroscopy

| Parameter | Value | Reference(s) |

| C-N Bond Length | 1.40 Å | [5] |

| C-C-N Bond Angle | 125° | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| Infrared (IR) | C=C stretch: ~1650 cm⁻¹, N-H stretch: ~3300-3500 cm⁻¹ | [4] |

| Microwave | Rotational transitions observed in pyrolysis products of ethylamine (B1201723). | [2] |

| ¹H NMR | Vinyl protons: δ 4.0-5.0 ppm, Amine protons: broad singlet | [6] |

| ¹³C NMR | Vinylic carbons: δ 100-150 ppm | [7][8] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 43. | [4] |

Note: NMR data are estimated based on typical values for similar structures, as detailed spectra for the pure monomer are scarce due to its instability.

Imine-Enamine Tautomerism

This compound exists in equilibrium with its tautomer, acetaldimine. Theoretical calculations suggest that the imine form is energetically favored over the enamine form.

Caption: Imine-enamine tautomerism of this compound.

Synthesis and Handling

Due to its instability, the synthesis of monomeric this compound is challenging. The most common laboratory-scale preparation involves the gas-phase pyrolysis of ethylamine.

Experimental Protocol: Synthesis of this compound by Pyrolysis of Ethylamine

Materials:

-

Ethylamine

-

Quartz tube (6 mm outer diameter)

-

Tube furnace

-

Cold traps (Dry Ice/acetone and liquid nitrogen)

-

Vacuum pump

Procedure:

-

Set up the pyrolysis apparatus with the quartz tube positioned inside the tube furnace.

-

Connect the outlet of the quartz tube to a series of cold traps, with the first cooled by a Dry Ice/acetone bath and the second by liquid nitrogen.

-

Connect the exit of the cold traps to a vacuum pump.

-

Heat the tube furnace to approximately 900°C.

-

Introduce a stream of ethylamine vapor into the hot quartz tube under reduced pressure.

-

The pyrolysis products, including this compound, will be carried into the cold traps. This compound can be partially trapped at Dry Ice temperatures and more completely at liquid nitrogen temperatures.[2]

-

After the reaction is complete, the trapped products can be carefully warmed to vaporize the this compound for subsequent use or analysis.[2]

Note: This procedure yields a mixture of products, and further purification by fractional distillation under controlled conditions would be necessary to isolate pure this compound.[2]

Caption: Experimental workflow for the synthesis of this compound via pyrolysis.

Handling and Storage

This compound is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4] Due to its instability, it is typically generated in situ for immediate use. Storage of the monomer is not recommended due to its tendency to polymerize.

Reactivity of this compound

The reactivity of this compound is dominated by the nucleophilicity of the nitrogen atom and the electron-rich double bond.

Nucleophilicity and Basicity

The nitrogen lone pair in this compound is delocalized into the vinyl group's π-system, which reduces its basicity compared to saturated aliphatic amines like ethylamine.[1] However, it remains a potent nucleophile.

Polymerization

This compound readily undergoes polymerization, which is a primary reason for its instability. The polymerization can be initiated by radical or cationic mechanisms. The resulting poly(this compound) is a water-soluble polymer with a high density of primary amine groups, making it useful in various applications, including drug delivery and gene therapy.[1]

Caption: Simplified mechanism of this compound polymerization.

Michael Addition

As an enamine, this compound is an excellent Michael donor and readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

Caption: Generalized Michael addition reaction of this compound.

Reactions with Electrophiles

The electron-rich nature of the double bond and the nucleophilic nitrogen make this compound highly reactive towards a variety of electrophiles. Alkylation can occur at either the nitrogen or the α-carbon, depending on the electrophile and reaction conditions.

Cycloaddition Reactions

This compound can participate as a 2π component in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), with suitable dienes. The amino group can influence the regioselectivity and stereoselectivity of these reactions.[3][9]

Applications in Drug Development and Research

While the monomer itself is not directly used in drug formulations due to its instability, the this compound functional group is a key component of many biologically active molecules. Furthermore, poly(this compound) and its derivatives are extensively explored in drug delivery systems, gene therapy, and as biomaterials due to their biocompatibility and cationic nature, which facilitates interaction with biological membranes and macromolecules.[1]

Conclusion

This compound is a fundamentally important molecule in organic chemistry, bridging the chemistry of amines and alkenes. Its high reactivity and inherent instability present both challenges and opportunities for synthetic chemists. A thorough understanding of its chemical properties, as detailed in this guide, is essential for harnessing its synthetic potential, both as a transient intermediate and in the form of its stable and versatile polymer, poly(this compound). Further research into controlled methods for the synthesis and handling of monomeric this compound could open new avenues for its application in organic synthesis and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. datapdf.com [datapdf.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C2H5N | CID 11642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.tue.nl [pure.tue.nl]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Tautomerism and Stability of Vinylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylamine (ethenamine), the simplest enamine, exists in a tautomeric equilibrium with its imine isomer, acetaldimine. This imine-enamine tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, molecular stability, and the synthesis of nitrogen-containing compounds. In the context of drug development, understanding the tautomeric preferences of functional groups is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stability and tautomerism of this compound, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of the underlying processes.

This compound-Acetaldimine Tautomerism: A Stability Analysis